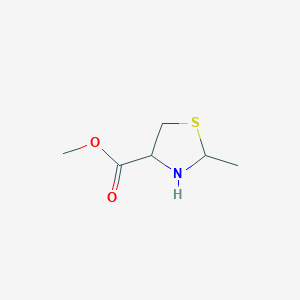

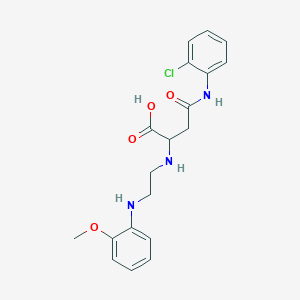

![molecular formula C10H10N4O3S2 B3009988 N'-[(4-甲基-1,2,3-噻二唑-5-基)羰基]苯磺酰肼 CAS No. 477872-16-5](/img/structure/B3009988.png)

N'-[(4-甲基-1,2,3-噻二唑-5-基)羰基]苯磺酰肼

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "N'-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]benzenesulfonohydrazide" is a derivative of thiadiazole, a heterocyclic compound containing both sulfur and nitrogen within its ring structure. Thiadiazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the benzenesulfonohydrazide moiety suggests potential for biological activity, as similar structures have been evaluated for their inhibitory effects on enzymes and for their anticancer properties .

Synthesis Analysis

The synthesis of thiadiazole derivatives can be achieved through various methods, including microwave-assisted synthesis, which is a solvent-free and efficient approach. For instance, Schiff's bases containing a thiadiazole scaffold and benzamide groups have been synthesized under microwave irradiation, indicating that similar methods could potentially be applied to the synthesis of "N'-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]benzenesulfonohydrazide" . The synthesis process often involves the confirmation of structures through spectroscopic methods such as IR, NMR, and mass spectrometry .

Molecular Structure Analysis

The molecular structure of thiadiazole derivatives can be characterized by techniques such as X-ray crystallography, which provides detailed information about the crystal structure and geometry of the compound. Density functional theory (DFT) and semi-empirical methods like AM1 can be used to optimize the molecular geometry and predict various properties, including vibrational frequencies, NMR chemical shifts, and molecular electrostatic potential (MEP) distribution .

Chemical Reactions Analysis

Thiadiazole derivatives can participate in various chemical reactions, primarily due to their reactive sites, such as the amino and sulfonamide groups. These sites can interact with enzymes, leading to inhibition, as seen in the case of kynurenine 3-hydroxylase inhibitors and carbonic anhydrase inhibitors . The reactivity of these compounds can also be influenced by the presence of substituents on the thiadiazole ring and the benzene sulfonamide moiety .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiadiazole derivatives, such as solubility, melting point, and stability, are crucial for their potential as drug candidates. The molecular docking and ADMET studies can predict the oral drug-like behavior and the interaction with biological targets. For example, the synthesized thiadiazole derivatives have shown good oral drug-like behavior and promising anticancer activity in vitro . Antioxidant properties have also been observed in some thiadiazole derivatives, indicating their potential for therapeutic applications .

科学研究应用

光动力治疗应用

Pişkin、Canpolat 和 Öztürk (2020) 合成了新型锌酞菁,用含席夫碱的苯磺酰胺衍生物基团取代。这些化合物表现出良好的荧光性质、高的单线态氧量子产率和合适的光降解量子产率。它们被认为在光动力治疗中作为 II 型光敏剂用于癌症治疗具有显着的潜力 (Pişkin, Canpolat, & Öztürk, 2020)。

抗癌活性

Karakuş 等人 (2018) 制备了新型苯磺酰胺衍生物,并评估了它们对人结直肠癌 (HCT116) 和人宫颈癌 (HeLa) 细胞系的抗癌活性。其中一种化合物显示出显着的抗癌活性,表明其作为抗癌剂开发的潜力 (Karakuş 等人,2018)。

酶抑制在潜在医学应用中的作用

Mishra 等人 (2016) 设计并合成了苯磺酰胺衍生物,并筛选了它们在体外人碳酸酐酶抑制中的潜力。一些化合物对特定亚型表现出适度的抑制效力,表明它们作为开发选择性抑制剂的先导分子的作用 (Mishra 等人,2016)。

抗菌活性

Kariuki 等人 (2022) 研究了苯磺酸衍生物的抗菌活性。他们发现这些化合物抑制李斯特菌和埃希氏菌的生长,与氨苄西林和万古霉素相当,表明它们作为抗菌剂的潜力 (Kariuki 等人,2022)。

棉织物的紫外线防护和抗菌

Mohamed、Abdel-Wahab 和 Fahmy (2020) 研究了含磺酰胺部分的噻唑偶氮染料在增强棉织物紫外线防护和抗菌性能方面的应用。这项研究表明这些化合物在纺织工业中用作织物功能整理的潜力 (Mohamed, Abdel-Wahab, & Fahmy, 2020)。

作用机制

Target of Action

It’s worth noting that 1,3,4-thiadiazole derivatives, which this compound is a part of, have been reported to inhibit matrix metalloproteinases (mmps) . These enzymes play a crucial role in tissue remodeling and disease processes, including cancer and inflammation .

Mode of Action

1,3,4-thiadiazole compounds have been reported to prevent neurons from firing in the brain by releasing chloride ions due to the gabaa pathway . This suggests that N’-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]benzenesulfonohydrazide might interact with its targets in a similar manner.

Biochemical Pathways

1,3,4-thiadiazole derivatives have been reported to disrupt processes related to dna replication . This allows them to inhibit the replication of both bacterial and cancer cells .

Result of Action

1,3,4-thiadiazole derivatives have been reported to have various biological activities, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

生化分析

Biochemical Properties

It has been synthesized and evaluated for its antimicrobial activity . The compound was found to have potent antimicrobial properties, suggesting that it may interact with enzymes, proteins, and other biomolecules involved in microbial growth and survival .

Cellular Effects

Given its antimicrobial activity, it can be inferred that it may influence cell function by disrupting microbial cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .

属性

IUPAC Name |

N'-(benzenesulfonyl)-4-methylthiadiazole-5-carbohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4O3S2/c1-7-9(18-13-11-7)10(15)12-14-19(16,17)8-5-3-2-4-6-8/h2-6,14H,1H3,(H,12,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEFSAELAHXDBAT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)C(=O)NNS(=O)(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

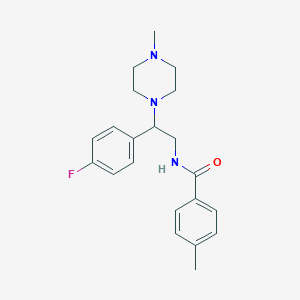

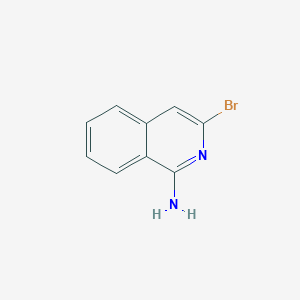

![(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide](/img/structure/B3009905.png)

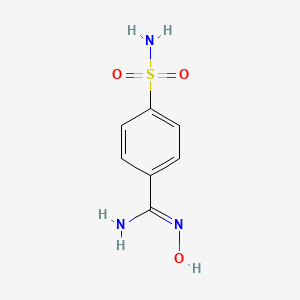

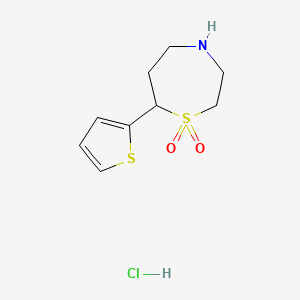

![2-(1-oxo-1-(4-(tetrahydrofuran-2-carbonyl)piperazin-1-yl)propan-2-yl)-6,7-dihydro-2H-cyclopenta[c]pyridazin-3(5H)-one](/img/structure/B3009907.png)

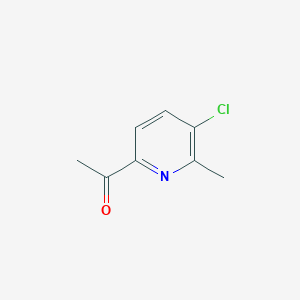

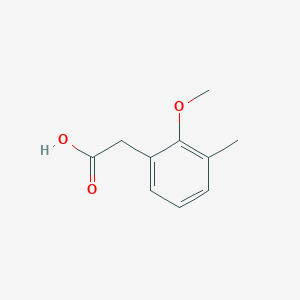

![8-Benzoyl-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B3009910.png)

![1-[(3,4-dichlorobenzyl)oxy]-2-(4-methoxyphenyl)-1H-1,3-benzimidazole](/img/structure/B3009916.png)

![2-methoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B3009924.png)

![2-[(2-chloropyridin-4-yl)formamido]-N-ethylpropanamide](/img/structure/B3009926.png)